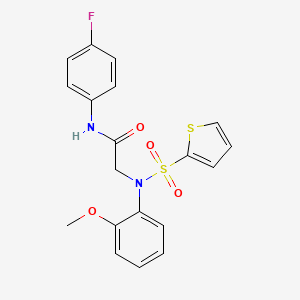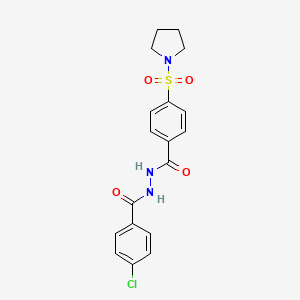
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. However, JWH-018 also has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. In
作用機序
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of signaling pathways that lead to a variety of physiological effects. These effects can include altered pain sensation, changes in mood, and altered appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase pain sensitivity, alter locomotor activity, and decrease body temperature. In human studies, this compound has been shown to alter mood and appetite.
実験室実験の利点と制限
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoid receptor activation. However, this compound also has several limitations. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring cannabinoids. Additionally, this compound has potential for abuse, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research involving 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the CB1 receptor. Additionally, research is needed to better understand the long-term effects of this compound use, both in terms of its effects on the brain and on other physiological processes. Finally, research is needed to explore the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the areas of pain management and mood regulation.
合成法
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. Both methods involve the use of hazardous chemicals and require careful handling and safety precautions.
科学的研究の応用
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By binding to these receptors, this compound can be used to study the effects of cannabinoid receptor activation on these processes.
特性
IUPAC Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-3-5-10(6-4-8)13-12(16)11-7-9(2)14-15-11/h7-8,10H,3-6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWROJIDXGXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)



![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
